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Kallikrein-4 (125-139)

Cat. No.: B1575161
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Description

Kallikrein-4 (KLK4) is a secreted serine protease belonging to the human tissue kallikrein-related peptidase family, which is involved in critical physiological and pathological processes . Research indicates that the full-length KLK4 protein is significantly expressed in the prostate and plays a key role in prostate cancer progression; its overexpression is correlated with high tumor stage, high Gleason score, and castration-resistant disease . Furthermore, in the context of enamel formation, KLK4 is secreted by ameloblasts and is essential for degrading the organic matrix during enamel maturation, with defects in the KLK4 gene known to cause amelogenesis imperfecta . The specific peptide fragment Kallikrein-4 (125-139) corresponds to a region of the mature enzyme. While the precise characteristics and applications of this fragment require further investigation, peptides derived from kallikreins are generally valuable tools for basic research. Potential applications include antibody production, epitope mapping, studying enzyme function and inhibition, and investigating protein-protein interactions within proteolytic cascades. This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

sequence

SVSESDTIRSISIAS

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Kallikrein-4 (125-139)

Origin of Product

United States

Molecular Architecture and Biosynthesis of Kallikrein 4 Klk4

Gene Structure and Genomic Localization of KLK4 (Chromosome 19q13.4)

The human gene encoding KLK4 is officially designated as KLK4. It is situated within the largest contiguous cluster of protease genes in the human genome, located on the long arm of chromosome 19 at band 19q13.4. wikipedia.orgbioscientifica.comoup.comnih.gov This locus contains all 15 members of the KLK gene family. bioscientifica.comoup.com

The genomic structure of the KLK4 gene is characteristic of the KLK family, typically consisting of five coding exons and four introns. atlasgeneticsoncology.orgbioscientifica.com The entire gene spans approximately 4.38 kilobases (kb) of genomic DNA. atlasgeneticsoncology.org The conservation of this exon-intron structure, along with similar coding exon sizes and identical intron phases, is a hallmark of the human kallikrein gene family. oup.com

Table 1: Genomic and Structural Features of the Human KLK4 Gene

Feature Description Source(s)
Gene Symbol KLK4 wikipedia.org
Genomic Locus Chromosome 19q13.4 wikipedia.orgbioscientifica.comoup.com
Gene Family Kallikrein-related peptidases (KLK) wikipedia.orgnih.gov
Size ~4.38 kb of genomic DNA atlasgeneticsoncology.org
Structure 5 coding exons, 4 introns atlasgeneticsoncology.orgbioscientifica.com

| Protein Isoforms | Full-length (254 amino acids), N-terminal truncated (205 amino acids) | atlasgeneticsoncology.orgnih.gov |

The transcription of the KLK4 gene is a complex process regulated by multiple factors and elements. At least three alternative transcription start sites (TSSs) have been identified, leading to the generation of multiple transcript variants. atlasgeneticsoncology.org The existence of these variants, which can arise from different TSSs or alternative splicing events like exon deletions, contributes to the complexity of KLK4's biological functions. atlasgeneticsoncology.orgbioscientifica.com One of the most abundant transcripts in prostate cancer cells originates from an alternative TSS in what is typically considered exon 2. oup.com

The regulation of KLK4 transcription is also influenced by cis-regulatory elements within its promoter region. aacrjournals.org In silico analyses have been employed to identify putative regulatory elements, including hormone response elements that play a crucial role in its expression in hormone-dependent tissues. nih.govaacrjournals.org Furthermore, studies have revealed even more complex regulatory mechanisms, such as the expression of a cis natural antisense transcript (cis-NAT) from the KLK4 locus, which can form chimeric transcripts with the sense strand, adding another layer of regulatory control. researchgate.netcancerindex.org

The expression of the KLK4 gene is well-documented to be under the control of steroid hormones, a characteristic shared by many members of the kallikrein family. wikipedia.orgoup.comoup.comresearchgate.net This hormonal regulation is particularly relevant in hormone-dependent cancers like those of the prostate and breast. nih.govpsu.edu

Research has demonstrated that androgens and progesterone (B1679170) can significantly up-regulate KLK4 mRNA levels. aacrjournals.orgpsu.edu In prostate cancer cells, treatment with the synthetic androgen R1881 leads to a notable increase in KLK4 expression, an effect that can be blocked by an androgen receptor (AR) antagonist, indicating the regulation is mediated through the AR. aacrjournals.orgpsu.edu Similarly, in breast cancer cells that express the progesterone receptor (PR), progesterone treatment enhances KLK4 expression. nih.govaacrjournals.org

This hormonal control is mediated by specific DNA sequences known as hormone response elements (HREs) located in the gene's promoter region. aacrjournals.org In silico analysis identified two putative HREs in the KLK4 promoter: a potential androgen response element (K4.pARE) and a potential progesterone response element (K4.pPRE). nih.govaacrjournals.orgpsu.edu Subsequent experimental work confirmed that the progesterone receptor directly binds to the K4.pPRE to up-regulate KLK4 gene expression in breast cancer cells. nih.govaacrjournals.orgpsu.edu While androgen regulation is confirmed, studies suggest it may occur through an indirect mechanism, as direct binding of the androgen receptor to the identified K4.pARE was not observed. nih.govaacrjournals.org

Protein Precursor and Post-Translational Processing of KLK4

Like other secreted serine proteases, KLK4 is synthesized as an inactive precursor, or pre-pro-enzyme, which must undergo a series of post-translational modifications to become a catalytically active enzyme. nih.govplos.orgnih.gov The full-length KLK4 transcript encodes a 254-amino acid pre-pro-protein. atlasgeneticsoncology.orgnih.gov This precursor contains all the elements necessary for its proper trafficking, secretion, and subsequent activation outside the cell.

The first step in the processing of the nascent KLK4 polypeptide chain is the removal of the N-terminal signal peptide. atlasgeneticsoncology.orgnih.gov This sequence, which is 26 amino acids in length for the full-length isoform, directs the protein into the secretory pathway. atlasgeneticsoncology.orgnih.gov As the pre-pro-enzyme translocates into the endoplasmic reticulum, the signal peptide is cleaved off. nih.gov The resulting protein, now a pro-enzyme or zymogen (pro-KLK4), is then secreted from the cell into the extracellular environment. atlasgeneticsoncology.orgplos.org

Once secreted, the inactive pro-KLK4 zymogen must be activated to exert its proteolytic function. nih.gov This activation occurs through the proteolytic removal of its short, N-terminal pro-peptide, which for KLK4 is 4 amino acids long. tum.deatlasgeneticsoncology.org The removal of this pro-peptide exposes the enzyme's active site, rendering it catalytically competent. oup.com

The activation of pro-KLK4 is an exception among the KLK family. While most pro-KLKs are activated by trypsin-like cleavage after a basic residue (arginine or lysine), pro-KLK4 activation involves cleavage after a glutamine residue (Gln30). nih.gov Several proteases have been implicated as potential physiological activators of KLK4. During tooth development, matrix metalloproteinase-20 (MMP20) has been reported to activate KLK4. plos.org Other studies have shown that matrix metalloproteinase 3 (MMP3) and the cysteine aminopeptidase (B13392206) Dipeptidyl peptidase I (DPPI) can also activate pro-KLK4 in vitro. tum.denih.gov Additionally, the bacterial metalloendopeptidase thermolysin has been used experimentally to activate recombinant pro-KLK4, confirming that removal of the pro-region generates a fully active enzyme. qut.edu.au

Table 2: Post-Translational Processing of Kallikrein-4

Processing Step Description Key Enzymes/Features Source(s)
Synthesis Synthesized as an inactive pre-pro-enzyme (254 amino acids). N/A atlasgeneticsoncology.orgnih.gov
Signal Peptide Cleavage A 26-amino acid N-terminal signal peptide is removed during secretion. Signal peptidase atlasgeneticsoncology.orgnih.gov
Zymogen Secretion The inactive zymogen (pro-KLK4) is secreted into the extracellular space. N/A atlasgeneticsoncology.orgplos.org

| Zymogen Activation | A 4-amino acid pro-peptide is cleaved to generate the mature, active enzyme. | Cleavage after Gln30; Potential activators include MMP20, MMP3, DPPI. | tum.deatlasgeneticsoncology.orgnih.govplos.orgnih.gov |

KLK4 is a glycoprotein, meaning it undergoes glycosylation, a critical post-translational modification where carbohydrate chains (glycans) are attached to the protein. jenabioscience.comnih.gov The full-length KLK4 protein contains one potential site for N-linked glycosylation, located at asparagine residue 169 (Asn169). atlasgeneticsoncology.orggenecards.org The N-glycan structures attached at this site are of the complex diantennary or triantennary type and can be further modified with sialic acid residues. genecards.org

Glycosylation is known to have a significant influence on the properties of proteases, including their folding, stability, and enzymatic activity. nih.govjenabioscience.com For KLK4 and other prostatic kallikreins, studies comparing glycosylated forms with their non-glycosylated counterparts have shown that the presence of N-glycans can stabilize the protease. researchgate.netjenabioscience.com Furthermore, glycosylation can alter the activation profiles of the zymogen and modify the enzymatic activity of the mature protease, suggesting that this modification plays a regulatory role in the biological function of KLK4. researchgate.netjenabioscience.comresearchgate.net

Primary, Secondary, and Tertiary Structural Aspects of Mature KLK4

The mature KLK4 protein is a single polypeptide chain that folds into a specific three-dimensional structure essential for its enzymatic activity. nih.gov

Canonical Serine Protease Fold Characteristics

KLK4, like other members of the kallikrein family and the broader S1 family of serine proteases, adopts a characteristic three-dimensional structure known as a chymotrypsin-like fold. nih.govresearchgate.net This fold consists of two beta-barrel domains that come together to form a stable core. core.ac.uk This structural arrangement is a hallmark of this enzyme family and is crucial for creating the active site and substrate-binding regions. researchgate.netcore.ac.uk

Active Site Configuration and Catalytic Triad (B1167595) Residues (Ser195, His57, Asp102)

At the heart of KLK4's enzymatic function is its active site, which contains a highly conserved catalytic triad of three amino acid residues: Serine-195 (Ser195), Histidine-57 (His57), and Aspartate-102 (Asp102). researchgate.netnih.gov These residues are strategically positioned at the interface of the two beta-barrel domains. researchgate.net The catalytic triad works in a coordinated manner to perform the hydrolysis of peptide bonds in target proteins. nih.gov This mechanism is a classic example of covalent catalysis, a common strategy employed by serine proteases.

Catalytic Triad Residue Standard Abbreviation Position
SerineSer195
HistidineHis57
AspartateAsp102

Specific Structural Analysis of the 125-139 Segment within KLK4

Structural studies of KLK4 reveal that the 125-139 segment is predominantly a loop region. nih.gov Loops are flexible portions of a protein that connect more rigid secondary structural elements like alpha-helices and beta-sheets. The flexibility of this loop can be important for substrate binding and accommodating conformational changes within the enzyme.

The 125-139 loop is located in the vicinity of the active site, although not directly part of the catalytic triad. Its position allows it to influence the shape and accessibility of the substrate-binding pockets, which are the clefts on the enzyme's surface that recognize and bind to specific amino acid sequences in the target protein. The conformation of this loop can therefore play a role in determining the substrate specificity of KLK4.

The solvent-accessible surface area (SASA) is a measure of how much a part of a protein is exposed to the surrounding solvent. nih.gov As a loop region on the protein's exterior, the 125-139 segment of KLK4 is expected to have a relatively high degree of solvent accessibility. nih.govnih.gov This surface exposure means that the residues within this loop can potentially interact with other molecules, including substrates, inhibitors, or other proteins. The accessibility of this region can be a key factor in its functional role. nih.gov

Enzymatic Functions and Substrate Specificity of Kallikrein 4

Proteolytic Activity Profile of KLK4 (e.g., trypsin-like specificity)

KLK4 exhibits a trypsin-like substrate specificity, meaning it preferentially cleaves peptide bonds C-terminal to positively charged amino acid residues. nih.govresearchgate.netnih.gov Extensive research has demonstrated a strong preference for arginine (Arg) over lysine (B10760008) (Lys) at the P1 position of its substrates. nih.govresearchgate.netnih.gov This specificity is a hallmark of trypsin-like serine proteases and is dictated by the structure of the enzyme's S1 substrate-binding pocket, which contains a negatively charged aspartate residue (Asp189) that forms a salt bridge with the positively charged side chain of the P1 residue. nih.gov

Beyond the primary P1 position, KLK4 also shows modest specificity for amino acids at adjacent positions. Studies using tetrapeptide positional scanning synthetic combinatorial libraries have defined the preferred residues at positions P1-P4 as:

P1: Arginine (Arg) nih.gov

P2: Glutamine (Gln), Leucine (Leu), or Valine (Val) nih.gov

P3: Glutamine (Gln), Serine (Ser), or Valine (Val) nih.gov

P4: Isoleucine (Ile) or Valine (Val) nih.gov

This extended substrate specificity allows for a more precise recognition and cleavage of its physiological targets. nih.gov Furthermore, structural analyses have revealed extended charged surface regions on KLK4 that likely function as exosites, providing secondary binding sites for interacting with its physiological substrates. researchgate.net

Identification and Characterization of KLK4 Substrates

The trypsin-like activity of KLK4 enables it to process a wide array of protein targets, implicating it in numerous biological pathways, from tissue remodeling to signal transduction. nih.gov

A key function of KLK4 is its role in a proteolytic cascade involving other kallikreins. KLK4 can activate the zymogen (inactive precursor) forms of several other KLKs. The most well-characterized of these is the activation of pro-KLK3, also known as pro-prostate-specific antigen (pro-PSA). uq.edu.aunih.govnih.gov By cleaving the pro-peptide from pro-PSA, KLK4 generates the active PSA enzyme, which is crucial for liquefying the seminal coagulum. nih.govnih.gov

In addition to pro-PSA, KLK4 is also capable of activating pro-KLK2. nih.gov This creates a cascade effect, as active KLK2 can also activate pro-PSA, thereby amplifying the proteolytic signal. nih.gov This intricate network of kallikrein activation is vital for normal physiological functions, particularly in the prostate. nih.gov While the activation of other specific kallikreins by KLK4 is a subject of ongoing research, its position within this cascade highlights its regulatory importance.

KLK4 contributes to tissue remodeling through the degradation of various components of the extracellular matrix (ECM). nih.gov In vitro studies have shown that KLK4 can mediate the limited degradation of structural proteins like collagen type I and collagen type IV. nih.gov It also demonstrates a more efficient degradation of the alpha-chain of fibrinogen. nih.govuq.edu.au The ability of KLK4 to cleave these ECM proteins suggests its potential involvement in processes that require tissue restructuring, such as cancer metastasis. nih.gov

KLK4 can modulate cellular signaling by processing and activating growth factors. It has been identified as a protease capable of activating pro-hepatocyte growth factor activator (pro-HGFA). researchgate.net The activated HGFA then converts the inactive precursor pro-hepatocyte growth factor (pro-HGF) into its active form. researchgate.net Active HGF, also known as scatter factor, is a multifunctional cytokine that influences cell proliferation, migration, and morphogenesis. qkine.com This activation pathway suggests a role for KLK4 in regulating cellular responses mediated by HGF. researchgate.net

KLK4 can directly initiate intracellular signaling by cleaving and activating a specific class of cell surface receptors known as protease-activated receptors (PARs). uq.edu.aunih.gov PARs are G protein-coupled receptors that are irreversibly activated by proteolytic cleavage of their N-terminal exodomain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate signal transduction. uq.edu.aunih.gov

Research has demonstrated that KLK4 can activate both PAR-1 and PAR-2. uq.edu.aunih.govnih.gov

PAR-1: KLK4 acts as a potent agonist of PAR-1, triggering signaling pathways that can lead to the release of cytokines like interleukin-6 (IL-6). sigmaaldrich.com In colon cancer cells, KLK4-mediated PAR-1 activation has been shown to induce calcium mobilization and ERK1/2 phosphorylation. nih.gov

PAR-2: KLK4 also signals via PAR-2, inducing calcium flux and receptor internalization. uq.edu.aunih.gov Studies indicate that KLK4 may have greater efficacy in initiating calcium signaling through PAR-2 compared to PAR-1. uq.edu.aunih.gov

Additionally, KLK4 has been shown to selectively cleave murine ephrin-B2, a transmembrane signaling molecule. qut.edu.au The primary cleavage site was identified between arginine 178 and asparagine 179. qut.edu.au Interestingly, human ephrin-B2 is poorly cleaved by KLK4 due to amino acid differences at the cleavage site. qut.edu.auresearchgate.net This highlights the specificity of KLK4's proteolytic activity.

One of the most critical and well-defined physiological roles of KLK4 is in the development of tooth enamel, a process known as amelogenesis. wikipedia.orgnih.govrjd.roumich.edu During the maturation stage of enamel formation, KLK4 is the primary proteinase responsible for the bulk degradation and removal of enamel matrix proteins. nih.govfrontiersin.orgfrontiersin.org This process is essential to create space for hydroxyapatite (B223615) crystals to grow and coalesce, transforming the soft, protein-rich matrix into the hardest substance in the human body. nih.govrjd.rofrontiersin.org

KLK4 cleaves all the major structural enamel matrix proteins:

Amelogenin: Constituting about 80-90% of the enamel matrix, amelogenin is a primary substrate for KLK4. nih.govfrontiersin.org KLK4 degrades amelogenin into smaller peptides, facilitating their removal from the hardening enamel. nih.govumich.edu

Ameloblastin: KLK4 has been shown to cleave porcine ameloblastin at nine different sites. nih.gov

Enamelin: KLK4 digestion of 32-kDa enamelin generates nine major cleavage products. nih.govumich.edu

The function of KLK4 in this process is so crucial that mutations in the KLK4 gene that abolish its enzymatic activity cause autosomal recessive hypomaturation amelogenesis imperfecta, a genetic disorder characterized by soft, discolored, and easily fractured enamel. rjd.rofrontiersin.org

Data Tables

Table 1: Identified Substrates of Kallikrein-4 (KLK4)
Protein CategorySpecific SubstrateFunction/Outcome of Cleavage
Kallikreinspro-KLK2Activation
Kallikreinspro-KLK3 (pro-PSA)Activation uq.edu.aunih.govnih.gov
ECM ProteinsCollagen (Type I & IV)Limited Degradation nih.gov
ECM ProteinsFibrinogen (alpha-chain)Degradation nih.govuq.edu.au
Growth Factor Activatorspro-Hepatocyte Growth Factor Activator (pro-HGFA)Activation researchgate.net
Cell Surface ReceptorsProtease-Activated Receptor 1 (PAR-1)Activation / Signal Transduction uq.edu.aunih.gov
Cell Surface ReceptorsProtease-Activated Receptor 2 (PAR-2)Activation / Signal Transduction uq.edu.aunih.gov
Signaling MoleculesEphrin-B2 (murine)Cleavage qut.edu.au
Enamel Matrix ProteinsAmelogeninDegradation for Enamel Maturation nih.govumich.edufrontiersin.org
Enamel Matrix ProteinsAmeloblastinDegradation for Enamel Maturation nih.gov
Enamel Matrix ProteinsEnamelinDegradation for Enamel Maturation nih.govumich.edu

Other Protein Substrates (e.g., urokinase-type plasminogen activator, prostatic acid phosphatase)

Kallikrein-4 (KLK4) is a serine protease with trypsin-like specificity, meaning it preferentially cleaves peptide bonds following positively charged amino acid residues, particularly arginine and lysine. uq.edu.aunih.gov This enzymatic activity allows it to process a variety of protein substrates, playing a role in both normal physiological processes and pathologies like prostate cancer. uq.edu.aunih.gov Beyond its well-documented role in activating pro-prostate-specific antigen (pro-PSA), KLK4 targets other significant protein substrates, including the urokinase-type plasminogen activator (uPA) and prostatic acid phosphatase (PAP). nih.govnih.gov

Urokinase-type Plasminogen Activator (uPA): KLK4 readily activates the zymogen, or inactive precursor form, of uPA, known as single-chain urokinase-type plasminogen activator (scuPA or pro-uPA). nih.govnih.govrndsystems.com This activation is a key step in a proteolytic cascade that can influence tissue remodeling and cell migration. uq.edu.au The activation of pro-uPA by KLK4 is considered a potential mechanism through which KLK4 may contribute to the pathogenesis of prostate cancer. nih.gov The activated uPA can, in turn, activate plasminogen, leading to the degradation of extracellular matrix components, a critical process in tumor invasion and metastasis. nih.gov

Prostatic Acid Phosphatase (PAP): In vitro studies have demonstrated that KLK4 can completely degrade prostatic acid phosphatase. nih.gov Unlike its activating role with pro-PSA and pro-uPA, its action on PAP is degradative. nih.gov This suggests a role for KLK4 in the regulation and turnover of seminal plasma proteins. nih.gov

KLK4's activity extends to several other macromolecular substrates, highlighting its potential involvement in a complex network of proteolytic events. uq.edu.au

Table 1: Selected Protein Substrates of Kallikrein-4 (KLK4)

Substrate Action of KLK4 Potential Significance
Pro-urokinase-type plasminogen activator (pro-uPA) Activation Initiation of a proteolytic cascade involved in cancer progression. nih.govnih.gov
Prostatic Acid Phosphatase (PAP) Degradation Regulation of seminal plasma protein levels. nih.gov
Pro-Prostate-Specific Antigen (pro-PSA/pro-KLK3) Activation Liquefaction of seminal coagulum; release of active PSA. nih.govnih.gov
Fibrinogen Cleavage Potential role in coagulation or fibrinolysis pathways. uq.edu.au
Protease-Activated Receptor-1 (PAR-1) Activation Initiation of intracellular signaling pathways. nih.gov
Matrix Metalloproteinase-1 (MMP-1) Activation Promotion of tumor growth and metastasis. researchgate.net

Potential Role of the 125-139 Segment in Substrate Recognition and Binding

While the primary determinants of substrate specificity for kallikreins are the amino acid residues forming the S1-S4 binding pockets, it is well-established that surface-exposed loops surrounding the active site also play a crucial role. nih.govresearchgate.net These loops can exhibit high variability among different kallikreins and are thought to contribute to the unique substrate specificities of each enzyme. nih.govnih.gov

Direct experimental characterization of the specific function of the 125-139 amino acid segment in KLK4 is not extensively detailed in current literature. However, based on the known three-dimensional structure of KLK4 and by analogy with other serine proteases, the likely role of this region can be hypothesized. Structural models of KLK4 show that the 125-139 segment forms a surface-exposed loop in proximity to the active site cleft. Its position suggests a potential role in interacting with macromolecular substrates, thereby influencing substrate recognition and binding.

Hypothetical Involvement in Exosite Binding or Substrate Recruitment

Exosites are secondary binding sites on an enzyme, distinct from the active site, that enhance substrate affinity and specificity. Structural and kinetic studies have indicated that KLK4 possesses extended, charged surface regions that likely function as exosites for the recognition of its physiological substrates. researchgate.net For instance, a specific negatively charged surface patch on KLK4 has been identified as a potential recognition site for binding protease-activated receptor 1 (PAR1). nih.gov

Given its surface accessibility, it is plausible to hypothesize that the 125-139 loop could form part of a similar exosite. This region could facilitate the initial recruitment of large protein substrates, such as pro-uPA. By providing an initial docking point, this exosite would increase the local concentration of the substrate near the active site and help to correctly orient it for efficient proteolytic cleavage. The specific amino acid composition of this loop would determine the electrostatic and hydrophobic nature of the exosite, allowing it to selectively bind to complementary surfaces on its target substrates.

Contribution to Substrate Specificity Determinants

The 125-139 segment could contribute to substrate specificity as a secondary determinant. The conformation and flexibility of this loop could act as a gatekeeper, sterically hindering the access of bulky substrates to the active site while allowing entry for others. Furthermore, electrostatic interactions between charged residues within the 125-139 loop and the substrate could either favor or disfavor binding, thus refining the enzyme's substrate profile. This modulatory role is seen in other kallikreins, where specific loops, such as the "kallikrein loop" near residue 95, are known to affect substrate accessibility and enzymatic activity. nih.gov Therefore, the 125-139 loop may not define the core P1 specificity of KLK4 but could be critical in distinguishing between various potential macromolecular substrates that all present a suitable arginine or lysine cleavage site.

Biological Roles and Cellular Mechanisms of Kallikrein 4

Physiological Involvement of KLK4

KLK4's physiological functions are diverse, reflecting its tissue-specific expression and substrate targets. Its roles in amelogenesis, semen liquefaction, and skin desquamation are particularly well-documented. Furthermore, as part of the broader kallikrein-kinin system, it contributes to the regulation of blood pressure and inflammation.

The development of tooth enamel, or amelogenesis, is a highly regulated process that occurs in distinct stages to produce the hardest substance in the human body. nih.govmdpi.com KLK4 plays a critical role during the maturation stage of amelogenesis. nih.govfrontiersin.org

During the initial secretory stage, ameloblasts secrete enamel matrix proteins, which form a soft, protein-rich matrix that determines the future enamel's thickness. nih.gov As the process transitions to the maturation stage, the expression of KLK4 by ameloblasts begins and continues throughout this phase. nih.gov The primary function of KLK4 is to cleave and degrade these enamel matrix proteins, which have been partially hydrolyzed by matrix metalloproteinase 20 (MMP20). nih.gov This removal of the protein scaffold is essential for the enamel crystallites to grow in width and thickness, coalesce, and fully harden. nih.govfrontiersin.org

Mutations in the KLK4 gene can lead to a group of genetic disorders known as amelogenesis imperfecta (AI), specifically the hypomaturation type. frontiersin.orgbmj.comnih.gov This condition is characterized by enamel that is of normal thickness but is soft, brittle, and discolored due to incomplete mineralization. bmj.comnih.gov Studies on mice lacking the Klk4 gene have revealed similar enamel defects, confirming the indispensable role of this protease in achieving the final hardness of tooth enamel. nih.govnih.gov In these models, the enamel is soft and protein-rich, and the enamel rods can detach from the underlying dentin. nih.gov

Stage of AmelogenesisPrimary EventsRole of Kallikrein-4
Secretory StageAmeloblasts secrete enamel matrix proteins, forming a soft, full-thickness enamel layer.Not expressed.
Transition StageAmeloblasts reduce protein secretion and begin to secrete KLK4.Initiates the breakdown of the enamel protein matrix. frontiersin.org
Maturation StageComplete degradation and removal of the enamel protein matrix, allowing for secondary mineralization and hardening of enamel.Plays a predominant role in degrading enamel proteins to facilitate their removal and allow for crystal growth and maturation. nih.govbmj.com

Following ejaculation, human semen is initially a coagulum, a gel-like substance that entraps sperm. nih.govresearchgate.net The gradual process of liquefaction, where the coagulum becomes watery, is crucial for releasing motile sperm, allowing them to travel through the female reproductive tract. nih.govresearchgate.net This process is mediated by a cascade of proteolytic enzymes, with kallikrein-related peptidases playing a central role. nih.gov

KLK4, along with other kallikreins such as KLK2 and KLK3 (prostate-specific antigen or PSA), is produced by the prostate gland and secreted into seminal fluid. nih.govnih.gov These enzymes are responsible for the degradation of semenogelin proteins, the major structural components of the seminal coagulum. nih.gov The activation of this proteolytic cascade leads to the breakdown of the gel structure and the subsequent liquefaction of the semen. nih.gov While PSA is the most abundant and well-studied kallikrein in seminal fluid, a number of other KLKs, including KLK4, have been identified and are thought to contribute to this process. nih.gov The coordinated action of these proteases ensures the timely release of sperm, which is a critical step for male fertility. nih.gov

KLKs are secreted by granular layer keratinocytes and are involved in the cleavage of corneodesmosomes, which are protein structures that hold corneocytes together. plos.orgmednexus.org The degradation of these structures loosens the connections between the cells, allowing them to be shed from the skin's surface. oup.com A number of kallikreins, particularly KLK5 and KLK7, are key players in this process, but a proteolytic cascade involving other KLKs, including KLK4, contributes to the regulation of desquamation. nih.govnih.gov The activity of these proteases is tightly controlled to ensure proper epidermal homeostasis. plos.org Dysregulation of KLK activity, either excessive or insufficient, can lead to various skin conditions characterized by abnormal desquamation and impaired barrier function. nih.govnih.gov

ComponentFunction in Epidermal HomeostasisInvolvement of Kallikrein-4
CorneocytesTerminally differentiated keratinocytes that form the protective outer layer of the skin.KLK4 contributes to the shedding of corneocytes.
CorneodesmosomesProtein structures that adhere corneocytes to each other.KLK4 is part of the proteolytic cascade that cleaves corneodesmosomal proteins. nih.govmednexus.org
Kallikrein Proteolytic CascadeA series of enzymatic activations involving multiple KLKs that regulate the breakdown of corneodesmosomes.KLK4 participates in this cascade, contributing to the overall proteolytic activity required for desquamation. nih.gov

Kallikrein-4 functions within the broader context of the kallikrein-kinin system (KKS), which plays a significant role in regulating blood pressure and inflammation. nih.govwikipedia.org The KKS consists of plasma and tissue kallikreins, which act on kininogens to release vasoactive peptides called kinins, such as bradykinin. wikipedia.orgmdpi.com

Kinins are potent vasodilators, meaning they widen blood vessels, which leads to a decrease in total peripheral resistance and subsequently lowers blood pressure. nih.gov The KKS is considered a counter-regulatory system to the renin-angiotensin system, which promotes vasoconstriction. mdpi.com A reduced capacity to generate kinins has been associated with some forms of hypertension. nih.gov The components of the KKS are present in vascular tissues, suggesting a role in the local regulation of blood flow. nih.gov

In addition to blood pressure regulation, the KKS is a key player in the inflammatory response. wikipedia.orgnih.gov Kinins are inflammatory mediators that can increase vascular permeability, leading to the movement of fluid and immune cells into tissues, a hallmark of inflammation. wikipedia.org The activation of the KKS can be triggered by various noxious stimuli, leading to the local release of kinins and the subsequent inflammatory cascade. nih.gov While the specific contribution of KLK4 to these systemic processes is less defined than that of plasma kallikrein and tissue kallikrein (KLK1), its participation in proteolytic cascades suggests a potential modulatory role. plos.org

Cellular Processes Modulated by KLK4 Activity

At the cellular level, KLK4's proteolytic activity has been shown to influence fundamental processes such as cell proliferation and survival.

Research has identified KLK4 as a factor that can promote cell proliferation. aacrjournals.orgnih.gov Studies have shown that the expression of KLK4 is significantly overexpressed in certain malignancies, such as prostate cancer, compared to normal tissue. aacrjournals.orgnih.gov In prostate cancer cell lines, the introduction of KLK4 has been demonstrated to dramatically increase the rate of cell proliferation. aacrjournals.orgnih.gov Conversely, reducing the levels of endogenous KLK4 in these cells leads to an inhibition of cell growth. aacrjournals.orgnih.gov

The pro-proliferative effects of KLK4 appear to be mediated, at least in part, by its influence on the expression of genes that regulate the cell cycle. aacrjournals.orgnih.gov While many kallikreins are secreted and function extracellularly, KLK4 has been observed to be primarily localized to the nucleus in some contexts, suggesting it may have functions distinct from other family members, potentially related to the regulation of gene expression. aacrjournals.orgnih.gov These findings indicate that KLK4 can act as a proliferative factor, a characteristic that is particularly relevant in the context of cancer development and progression. aacrjournals.orgnih.gov

Modulation of Cell Migration, Invasion, and Adhesion

Kallikrein-related peptidase 4 (KLK4) has been identified as a significant modulator of cellular processes critical to cancer progression, including cell migration, invasion, and adhesion. In prostate cancer, for instance, KLK4 expression has been linked to increased cell migration and attachment to bone matrix proteins such as collagen I and IV. This suggests a potential role for KLK4 in the metastasis of prostate cancer to bone.

Further studies have demonstrated that KLK4's influence is not limited to prostate cancer. In endometriosis, KLK4 overexpression has been shown to promote the migration and invasion of endometrial stromal cells. This effect is attributed to KLK4's ability to degrade extracellular matrix proteins, a key step in facilitating cell movement through tissue barriers. The proteolytic activity of KLK4 can activate pathways associated with tumor invasion and migration.

The interplay between cell-cell and cell-matrix adhesion is a crucial factor in collective cell invasion. While strong cell-matrix interactions generally promote invasion, the strength of cell-cell adhesion can determine whether cells migrate individually or as clusters. KLK4's role in remodeling the extracellular microenvironment directly impacts cell-matrix adhesion, thereby influencing the invasive potential of cancer cells.

Table 1: Research Findings on KLK4's Role in Cell Migration, Invasion, and Adhesion

Cell Type/Condition Effect of KLK4 Key Findings References
Prostate Cancer Cells (PC3)Increased migration and adhesionTransfected cells showed greater migration towards osteoblast-conditioned medium and increased attachment to collagen I and IV.
Ectopic Endometrial Stromal CellsPromoted migration and invasionKLK4 overexpression induced cell migration and invasion.

Activation of Intracellular Signaling Cascades (e.g., PAR-mediated signaling, ERK1/2, EGFR transactivation)

KLK4 exerts its influence on cellular behavior by activating specific intracellular signaling cascades. A primary mechanism is through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Research has shown that KLK4 can signal through both PAR-1 and PAR-2.

Upon activation by KLK4, these receptors can initiate downstream signaling pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. The activation of the ERK1/2 cascade is a central event in regulating cellular processes such as proliferation, differentiation, and survival. KLK4-induced PAR-2 activation has been specifically shown to lead to the phosphorylation of ERK1/2. This signaling is initiated at the plasma membrane and transmitted through a series of protein kinases.

The co-expression of KLK4 and PAR-2 in primary prostate cancer and bone metastases suggests that this signaling axis is pathologically relevant in cancer progression. While direct evidence for KLK4-mediated Epidermal Growth Factor Receptor (EGFR) transactivation is still emerging, the activation of ERK1/2 is a known downstream effect of EGFR signaling, suggesting potential crosstalk between these pathways.

Table 2: KLK4-Mediated Intracellular Signaling

Receptor/Pathway Mechanism of Activation Downstream Effects References
PAR-1 and PAR-2Proteolytic cleavage by KLK4Calcium mobilization, initiation of intracellular signaling.
ERK1/2 CascadeActivation downstream of PARsPhosphorylation of ERK1/2, regulation of cell proliferation and survival.

Remodeling of the Extracellular Microenvironment

The extracellular matrix (ECM) provides structural support to tissues and also plays a crucial role in regulating cell behavior. KLK4, as a serine protease, is actively involved in remodeling the extracellular microenvironment through the degradation of various ECM components.

KLK4's proteolytic activity is not limited to enamel proteins during dental development. It has been shown to degrade ECM proteins, which is a critical step in processes like tumor invasion and metastasis. By breaking down the physical barrier of the ECM, KLK4 facilitates the movement of cancer cells into surrounding tissues and the bloodstream.

The degradation of the ECM by KLK4 can also release growth factors sequestered within the matrix, further promoting tumor growth and angiogenesis. The ability of KLK4 to remodel the tumor microenvironment highlights its multifaceted role in cancer progression.

Hypothetical Contributions of the 125-139 Segment to KLK4's Biological Functions

Influence on KLK4's Stability or Proteolytic Efficiency within Cells

No specific research findings are available for this topic.

Interaction with Cellular Co-factors or Receptors through the 125-139 Region

No specific research findings are available for this topic.

Regulation of Kallikrein 4 Activity and Expression

Transcriptional Regulation

The synthesis of KLK4 is primarily controlled at the level of gene transcription, where steroid hormones and tissue-specific elements play a crucial role in dictating the amount of KLK4 mRNA produced.

Hormone Response Elements (e.g., androgen, estrogen, progesterone)

The expression of the KLK4 gene is significantly influenced by steroid hormones, a characteristic shared by several other kallikrein family members. nih.gov This regulation is mediated through the interaction of hormone receptors with specific DNA sequences known as hormone response elements (HREs) located in the gene's promoter region. aacrjournals.org

Androgens: Androgens have been shown to up-regulate KLK4 expression in prostate cancer cell lines such as LNCaP. nih.govaacrjournals.org This androgen-induced up-regulation is mediated through the androgen receptor (AR). aacrjournals.org While a putative androgen response element (ARE) has been identified in the KLK4 promoter at position -1005 bp (K4.pARE), studies suggest that the AR may not interact directly with this site to mediate KLK4 expression. nih.govaacrjournals.org The mechanism of androgen regulation might therefore be indirect. nih.gov

Progesterone (B1679170): Progesterone has been demonstrated to up-regulate KLK4 expression in breast cancer cells (T47D) that are positive for the progesterone receptor (PR). nih.govaacrjournals.org A functional progesterone response element (PRE), designated K4.pPRE, has been identified at position -2419 bp in the KLK4 promoter. nih.gov Research has confirmed that the PR directly interacts with this K4.pPRE to up-regulate KLK4 gene expression. nih.govaacrjournals.org

Estrogen: Estrogen also plays a role in regulating KLK4. In endometrial cancer cell lines, estradiol treatment leads to an increase in KLK4 protein levels. nih.govnih.gov This up-regulation by estrogen in endometrial cancer cells may be mediated through the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Studies have also shown that estradiol can increase KLK4 protein levels in ovarian cancer cells. aacrjournals.org

HormoneReceptorResponse Element (Location)Effect on KLK4 ExpressionCell Line/Model SystemCitation
Androgen (e.g., R1881)Androgen Receptor (AR)Putative K4.pARE (-1005 bp)Up-regulation (potentially indirect)LNCaP (prostate cancer) nih.govaacrjournals.org
ProgesteroneProgesterone Receptor (PR)Functional K4.pPRE (-2419 bp)Up-regulation (direct interaction)T47D (breast cancer) nih.govaacrjournals.org
Estrogen (Estradiol)Estrogen Receptor (ER)Not fully characterizedUp-regulationKLE, RL95-2 (endometrial cancer) nih.govnih.gov

Tissue-Specific Expression Patterns (e.g., prostate, enamel organ, salivary gland, skin)

KLK4 expression is not uniform throughout the body but is instead localized to specific tissues, reflecting its specialized functions.

Prostate: The prostate gland exhibits the highest levels of KLK4 expression in the human body. atlasgeneticsoncology.orgoup.com Its expression is found in prostate epithelial cells and is often elevated in prostate cancer compared to benign tissue. atlasgeneticsoncology.orgnih.gov

Enamel Organ: KLK4 plays a critical role in dental enamel mineralization. atlasgeneticsoncology.orgnih.gov It is expressed by ameloblasts, the cells of the enamel organ, specifically during the transition and maturation stages of amelogenesis. atlasgeneticsoncology.orgnih.gov The function of KLK4 here is to degrade enamel matrix proteins, facilitating their removal and allowing for the hardening of enamel. nih.gov

Salivary Gland: Low to modest levels of KLK4 expression have been detected in the salivary glands. atlasgeneticsoncology.orgnih.gov Studies in mice have shown weak expression specifically in the nuclei of salivary gland ducts. nih.gov

Skin: KLK4 mRNA has been detected in various components of the skin, including sebaceous glands, sweat glands, and hair follicles. atlasgeneticsoncology.org It is also expressed in the stratum basale, stratum spinosum, and stratum granulosum of the epidermis. atlasgeneticsoncology.org This expression pattern suggests a role in skin homeostasis and desquamation.

TissueRelative Expression LevelSpecific Location/Cell TypeKnown/Proposed FunctionCitation
Prostate GlandHighEpithelial cellsAssociated with prostate function and cancer progression atlasgeneticsoncology.orgoup.com
Enamel OrganHighTransition and maturation stage ameloblastsDegradation of enamel matrix proteins for mineralization atlasgeneticsoncology.orgnih.govnih.gov
Salivary GlandLowDuctsNot fully elucidated atlasgeneticsoncology.orgnih.govnih.gov
SkinLowSebaceous glands, sweat glands, hair follicles, epidermisSkin homeostasis, desquamation atlasgeneticsoncology.org

Post-Translational Regulation

Following its synthesis, the activity of the KLK4 protein is further regulated through several post-translational mechanisms. These ensure that its potent proteolytic activity is unleashed only at the appropriate time and place.

Zymogen Activation Mechanisms

Like most proteases, KLK4 is synthesized and secreted as an inactive precursor, or zymogen, known as pro-KLK4. nih.gov This zymogen form prevents indiscriminate proteolytic activity. Activation requires the specific cleavage of an N-terminal pro-peptide to expose the active site. nih.gov Unlike many other kallikreins whose activation involves cleavage after a basic residue, pro-KLK4 activation occurs after a glutamine residue. nih.gov

Several proteases have been identified as potential in vitro activators of pro-KLK4:

Matrix Metalloproteinase-20 (MMP-20): Also known as enamelysin, MMP-20 is considered a key physiological activator of KLK4 in the context of enamel development, as their expression overlaps during this process. nih.govnih.gov

Thermolysin: This bacterial metalloproteinase is often used experimentally to activate recombinant pro-KLK4 in vitro. nih.govuq.edu.au

Other Kallikreins: There is evidence for a "kallikrein activome," a cascade where different KLKs can activate one another. acs.org While the specific KLKs that might activate pro-KLK4 in vivo are still under investigation, this represents a potential activation mechanism. nih.gov

Notably, KLK4 does not appear to be capable of auto-activation. nih.gov

Endogenous Proteinaceous Inhibitors (e.g., serpins, LEKTI, Kunitz-type inhibitors)

Once activated, KLK4 activity is tightly controlled by a variety of endogenous protein inhibitors. nih.gov These inhibitors bind to the active protease, blocking its function.

Serpins (Serine Protease Inhibitors): This is a large family of irreversible, suicide-substrate inhibitors that are known to regulate various serine proteases. While serpins are known to inhibit other KLKs, their specific role in directly inhibiting KLK4 is an area of ongoing research. nih.gov

Kazal-type Inhibitors: Lympho-epithelial Kazal-type related inhibitor (LEKTI) is a multi-domain inhibitor crucial for regulating protease activity in the skin. nih.gov Another Kazal-type inhibitor, Serine Peptidase Inhibitor, Kazal type 1 (SPINK1), also known as tumor-associated trypsin inhibitor (TATI), has been shown to efficiently inhibit KLK4. researchgate.net

Kunitz-type Inhibitors: This class of inhibitors is also known to regulate serine protease activity. nih.govmdpi.com Their direct interaction with and inhibition of KLK4 is a plausible regulatory mechanism.

Regulation by Metal Ions (e.g., Zn2+)

The enzymatic activity of KLK4 can be allosterically modulated by metal ions, particularly zinc (Zn2+). nih.govnih.gov The prostate, a site of high KLK4 expression, is also characterized by high concentrations of zinc. nih.gov

Mechanism of Inhibition: Zinc inhibits KLK4 activity not by directly blocking the active site, but by binding to a distinct, remote site on the enzyme. nih.govnih.gov This binding site is formed by the residues Histidine 25 (His25) and Glutamate 77 (Glu77). nih.gov

Conformational Change: The binding of a zinc ion to this site induces a conformational change that disrupts a critical salt bridge between the N-terminus (Ile16) and Asp194, which is necessary for maintaining the functional architecture of the active site. nih.gov This allosteric disruption leads to a decrease in enzymatic activity.

Inhibition Constant: The concentration of zinc required for 50% inhibition (IC50) of KLK4 activity has been measured to be approximately 16 µM. nih.govnih.gov

Regulatory MoleculeClassMechanism of ActionCitation
MMP-20 (Enamelysin)Activator (Protease)Cleaves the pro-peptide of zymogen (pro-KLK4) to generate active KLK4 nih.govnih.gov
SPINK1Inhibitor (Kazal-type)Binds to the active site to block substrate access researchgate.net
Zinc (Zn2+)Inhibitor (Metal Ion)Binds to an allosteric site (His25/Glu77), inducing a conformational change that inactivates the enzyme nih.govnih.gov

Specific Regulation Mechanisms Potentially Influencing the 125-139 Region of Kallikrein-4

The regulation of Kallikrein-4 (KLK4) activity and expression is a complex process involving various specific mechanisms. Within the context of the 125-139 amino acid region of KLK4, certain regulatory processes, including conformational changes upon inhibitor binding and the impact of post-translational modifications, are of particular interest.

Conformational Changes Affecting the 125-139 Segment upon Inhibitor Binding

Upon binding of the sunflower trypsin inhibitor-1 (SFTI-1), KLK4 undergoes significant conformational changes, particularly at the P4/S4 site, to accommodate the inhibitor. nih.gov The interaction between proteases and substrate-like inhibitors is mediated by eight surrounding loops, which are common to the S1 family of proteases and are key determinants of substrate specificity. nih.gov In the KLK4-SFTI-1 complex, all of these loops, with the exception of loop III, contribute to the buried surface area of the interaction. nih.gov

While the 125-139 region is not explicitly identified as one of these primary interacting loops in the provided literature, its spatial proximity to the active site and other loops suggests it could be indirectly affected by inhibitor binding. For instance, zinc-mediated inhibition of KLK4 involves a metal binding site remote from the active site, which is proposed to affect the active site conformation via a salt-bridge, indicating that allosteric effects can be transmitted through the protein structure. nih.govnih.gov Such long-range effects could potentially influence the conformation of the 125-139 segment.

It is noteworthy that KLK4 lacks the "kallikrein loop," an 11-amino acid insertion found in KLK1, KLK2, and KLK3, which is thought to be important for substrate specificity. atlasgeneticsoncology.orgnih.govoup.com The absence of this loop in KLK4 suggests that other surface loops, potentially including or interacting with the 125-139 region, may play a more prominent role in determining its specificity and interaction with inhibitors.

Further high-resolution structural studies of KLK4 in complex with various inhibitors are needed to precisely delineate the conformational changes within the 125-139 amino acid segment and to understand their role in the mechanism of inhibition.

Impact of Post-Translational Modifications within or adjacent to 125-139 on KLK4 Function

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of enzymes. In human Kallikrein-4, a significant post-translational modification occurs within the 125-139 region.

N-linked Glycosylation

Human KLK4 has one potential N-linked glycosylation site located at asparagine residue 139 (Asn139). nih.gov This site falls at the very end of the specified 125-139 segment. While the glycosylation status of human KLK4 from natural sources has not been fully characterized, studies on porcine KLK4 have demonstrated that it is heavily glycosylated and that this glycosylation is essential for its enzymatic activity. nih.gov Interestingly, the glycosylation sites in porcine KLK4 are located on the surface of the enzyme, away from the active site, suggesting that they may influence activity through mechanisms other than direct interference with substrate binding, such as maintaining protein stability or proper folding. nih.gov

The potential N-glycosylation at Asn139 in human KLK4 could have several functional implications:

Protein Stability and Folding: Glycosylation can protect the protein from degradation and assist in achieving the correct three-dimensional structure.

Enzymatic Activity: As seen with porcine KLK4, glycosylation can be critical for maintaining the catalytic function of the enzyme. nih.gov

Subcellular Localization and Secretion: Glycans can act as signals for protein trafficking and secretion from the cell. proteinatlas.org

The table below summarizes the potential N-linked glycosylation site in human KLK4.

Post-Translational ModificationResidueLocationPotential Impact on KLK4 Function
N-linked GlycosylationAsn139C-terminus of the 125-139 regionStability, enzymatic activity, proper folding, secretion

Further research focusing on the glycosylation of human KLK4 at Asn139 is necessary to fully elucidate its role in regulating KLK4 function and its potential as a target for therapeutic intervention.

Methodological Approaches for Studying Kallikrein 4 Klk4 and Its Peptide Segments

Recombinant Protein Expression and Purification

The production of pure, active recombinant KLK4 is a prerequisite for detailed biochemical and structural analysis. Eukaryotic expression systems are commonly employed to ensure proper protein folding and post-translational modifications.

Eukaryotic systems are preferred for expressing KLK4 due to their capacity for complex protein folding and modifications, such as glycosylation, which are characteristic of the native enzyme. nih.gov

Mammalian Systems: Human Embryonic Kidney 293 (HEK-293) cells and mouse myeloma (NS0) cells are frequently used for the recombinant expression of human KLK4. thermofisher.comrndsystems.comnovateinbio.com These systems can produce KLK4 as a secreted, glycosylated polypeptide, which closely mimics the endogenous protein. novateinbio.com Expression in mammalian cells is advantageous for generating proteins with human-like post-translational modifications, which can be critical for biological activity and structural integrity.

Yeast Systems: The methylotrophic yeast Pichia pastoris is a well-established and effective system for producing active recombinant human KLK4. nih.gov Yeast expression combines the benefits of rapid growth and high-density cultures with the ability to perform eukaryotic post-translational modifications. nih.gov Another yeast, Kluyveromyces lactis, has also been highlighted as a system capable of efficiently secreting recombinant proteins, making it a viable alternative for KLK4 production. neb.com These systems are often more cost-effective and scalable than mammalian cell cultures.

KLK4 is synthesized and secreted as an inactive zymogen, or pro-enzyme, which contains a propeptide that must be cleaved to yield the active enzyme. thermofisher.com Therefore, the critical step for obtaining a functionally active and correctly folded protein is not typically in vitro refolding from a denatured state but rather proteolytic activation.

The recombinant pro-KLK4 purified from cell culture supernatants is activated by incubation with another protease. A common method involves using the metalloendopeptidase thermolysin. thermofisher.comuq.edu.au This activation reaction is typically performed for 1-2 hours at 37°C and results in the removal of the propeptide, leading to the mature, active form of KLK4. thermofisher.com The amount of active enzyme generated can be quantified through active site titration. uq.edu.au This activation process is the final and essential step in ensuring the protein is in its catalytically competent conformation.

Enzymatic Activity Assays

Once active KLK4 is obtained, its enzymatic properties are characterized using a variety of assays to measure its proteolytic activity, determine kinetic parameters, and assess the potency of inhibitors.

Fluorogenic assays are a highly sensitive and continuous method for quantifying KLK4's enzymatic activity. These assays utilize small peptide substrates that are conjugated to a fluorophore and a quencher molecule. nih.govrndsystems.com In the intact substrate, the quencher suppresses the signal from the fluorophore. When KLK4 cleaves the peptide bond between them, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. nih.gov

A widely used substrate for KLK4 is Boc-Val-Pro-Arg-AMC, where AMC (7-amino-4-methylcoumarin) is the fluorophore. thermofisher.comrndsystems.com The cleavage of the substrate is monitored in real-time using a fluorescence plate reader, typically with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively. thermofisher.com By measuring the initial reaction velocity at various substrate concentrations, key kinetic parameters such as Kₘ and k꜀ₐₜ can be determined by fitting the data to the Michaelis-Menten equation. uq.edu.au Colorimetric substrates, such as those releasing p-nitroanilide (pNA), can also be used and are measured photometrically. uq.edu.aunih.gov

Table 1: Substrates for Measuring KLK4 Activity

SubstrateSubstrate TypeDetection MethodReference
Boc-Val-Pro-Arg-AMCFluorogenic (AMC-based)Fluorescence (Ex: ~380 nm, Em: ~460 nm) thermofisher.comrndsystems.com
FVQR-pNAColorimetric (pNA-based)Absorbance (405 nm) uq.edu.aunih.gov
SKGRSLIGKFluorogenic (Quenched Peptide)Fluorescence uq.edu.au

To assess KLK4's ability to cleave larger protein substrates, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique. nih.gov In this method, a protein substrate (e.g., extracellular matrix proteins like collagen or fibrinogen) is incubated with active KLK4. nih.gov Aliquots of the reaction are taken at different time points and analyzed by SDS-PAGE. The proteolytic activity is visualized by the gradual disappearance of the band corresponding to the intact substrate and the concurrent appearance of smaller bands representing the cleavage products. nih.govnih.gov

Western blotting provides greater specificity by using antibodies to detect the protein of interest. tum.de After SDS-PAGE, the separated proteins are transferred to a membrane, which is then probed with an antibody specific to the substrate protein. nih.gov This allows for unambiguous confirmation that the observed degradation products originate from the target substrate. uq.edu.au Western blotting is also routinely used to confirm the identity and purity of the recombinant KLK4 protein itself during expression and purification. uq.edu.autum.de

Inhibition studies are crucial for identifying and characterizing molecules that can modulate KLK4 activity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. It is defined as the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org

To determine the IC₅₀, a series of enzymatic reactions are performed with fixed concentrations of KLK4 and a suitable substrate. edx.org Each reaction contains a different, increasing concentration of the potential inhibitor. The enzyme activity is measured for each concentration, and the results are plotted as percent activity versus the logarithm of the inhibitor concentration. This typically generates a sigmoidal dose-response curve, from which the IC₅₀ value can be calculated as the inflection point. edx.org These studies have been used to quantify the inhibitory effects of various compounds on KLK4. uq.edu.aureactionbiology.com

Table 2: Examples of KLK4 Inhibitors and their IC₅₀ Values

InhibitorReported IC₅₀Reference
Nafamostat Mesylate0.33 nM reactionbiology.com
Camostat Mesylate2.5 nM reactionbiology.com
Gabexate Mesylate38 nM reactionbiology.com
Leupeptin235 nM reactionbiology.com
Zinc (Zn²⁺)16 µM uq.edu.au

Targeted Investigation of the Kallikrein-4 (125-139) Segment

Kallikrein-related peptidase 4 (KLK4) is a serine protease with significant roles in physiological processes, such as dental enamel formation, and pathological conditions, including cancer frontiersin.orggenecards.org. Understanding the structure-function relationship of specific regions within the enzyme is crucial for elucidating its biological mechanisms and for the development of targeted therapeutics. The 125-139 amino acid segment represents a surface-exposed loop region in the KLK4 structure. While its precise role has not been extensively detailed in published literature, its investigation can be approached through a combination of established biochemical and structural biology techniques. This section outlines the key methodological approaches that are applied to study the KLK4 (125-139) segment.

Peptide Synthesis of the 125-139 Segment for Binding or Functional Studies

The synthesis of isolated peptide segments is a powerful tool for studying their specific roles in molecular interactions, independent of the full-length protein. While studies specifically detailing the synthesis and application of the KLK4 (125-139) peptide are not prominent in the available literature, the methodology is a standard biochemical practice.

This approach involves the chemical synthesis of the 15-amino acid peptide corresponding to residues 125-139 of KLK4. Standard solid-phase peptide synthesis (SPPS) using Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry is the most common method employed for this purpose bicycletherapeutics.comsemanticscholar.org. Once synthesized, purified, and characterized, this peptide can be utilized in various assays:

Binding Studies: The synthetic peptide can be used to identify binding partners, such as other proteins, cell surface receptors, or extracellular matrix components. Techniques like affinity chromatography, surface plasmon resonance (SPR), or enzyme-linked immunosorbent assays (ELISA) could be employed to measure binding kinetics and affinity.

Functional Assays: The peptide can be tested for its ability to elicit a biological response. For instance, in cancer cell lines, it could be assayed for effects on proliferation, migration, or signaling pathways uq.edu.au. Similarly, it could be investigated for its capacity to inhibit or modulate the enzymatic activity of other proteases.

Immunological Studies: Synthetic peptides are frequently used to generate specific antibodies. An antibody raised against the 125-139 segment could serve as a valuable tool for detecting and localizing KLK4 in tissues, or for functional blocking experiments researchgate.net.

Site-Directed Mutagenesis within the 125-139 Region of Full-Length KLK4

Site-directed mutagenesis is a cornerstone technique in molecular biology that allows for the precise alteration of the amino acid sequence of a protein to probe the function of individual residues or regions springernature.com. By introducing specific mutations (e.g., substitutions, deletions, or insertions) within the 125-139 coding region of the full-length KLK4 gene, researchers can express the modified protein and analyze the resulting functional changes.

While numerous studies have investigated naturally occurring and engineered mutations in other parts of the KLK4 gene, particularly in relation to diseases like amelogenesis imperfecta mdpi.comfrontiersin.orgnih.gov, targeted mutagenesis of the 125-139 region has not been a primary focus in published research. However, the methodology remains a critical approach for future investigations into this segment's function. The process involves modifying the KLK4 cDNA, typically cloned into an expression vector, using PCR-based methods with primers containing the desired mutation nih.govqut.edu.au. The mutant protein is then expressed in a suitable system (e.g., mammalian or bacterial cells) and purified for characterization.

Following the successful generation of KLK4 mutants with alterations in the 125-139 loop, a comprehensive analysis is required to determine the impact of these changes.

Enzyme Activity: The catalytic efficiency of the mutant KLK4 enzymes would be compared to the wild-type protein. This is typically achieved by measuring Michaelis-Menten kinetics (kcat and KM) using fluorogenic peptide substrates, such as Boc-Val-Pro-Arg-AMC thermofisher.com. A significant change in these parameters would indicate that the 125-139 loop influences the active site's conformation or accessibility. For example, mutations in other regions of KLK4 have been shown to result in a complete loss of proteolytic function mdpi.com.

Enzyme Stability: Mutations can affect the structural integrity and stability of a protein. The thermal stability of the mutants can be assessed by measuring the melting temperature (Tm) using techniques like differential scanning fluorimetry. Proteolytic stability can also be evaluated by exposing the mutant protein to other proteases or assessing its rate of autolysis nih.gov. Studies on other enzymes have shown that mutations can either increase or decrease stability, which may or may not correlate with changes in activity nih.gov.

Substrate Specificity: The 125-139 loop, being on the enzyme's surface, could potentially influence how KLK4 interacts with its protein substrates. The effect of mutations in this region on substrate specificity could be analyzed using techniques like phage display or by testing the mutant's ability to cleave known physiological substrates, such as enamel matrix proteins or components of the plasminogen activation system nih.govnih.gov.

Table 1: Investigating Effects of Mutagenesis in KLK4

ParameterExperimental TechniquePotential Outcome for 125-139 Mutants
Enzyme Activity Michaelis-Menten kinetics with fluorogenic substratesAltered kcat/KM, indicating changes in catalytic efficiency or substrate binding.
Enzyme Stability Differential Scanning Fluorimetry (DSF)Shift in melting temperature (Tm), indicating increased or decreased thermal stability.
Substrate Specificity Phage Display; Cleavage assays with protein substratesChanges in the preferred cleavage sequence or altered efficiency in processing physiological substrates.

Structural Biology Techniques for KLK4 and its Complexes

X-ray crystallography is a primary method for determining the high-resolution, three-dimensional structure of proteins. The structure of KLK4 has been solved, revealing the canonical trypsin-like serine protease fold nih.gov. Crystallographic studies can be performed on the apo (unliganded) enzyme and in complex with inhibitors or substrate analogs (liganded).

Comparing the apo and liganded structures provides critical information about conformational changes that occur upon binding. For instance, analysis of a KLK4 structure with a bound nickel ion at a site remote from the active site revealed significant conformational heterogeneity and offered insights into an indirect mechanism of inhibition nih.gov. Such studies could reveal whether the 125-139 loop undergoes conformational changes upon substrate or inhibitor binding, suggesting a role in catalysis or regulation.

Table 2: Representative PDB Entries for Human Kallikrein-4 Structures

PDB IDDescriptionResolution (Å)
2BDG Crystal structure of human KLK4 in complex with a small molecule inhibitor.2.10
4KGA Crystal structure of human KLK4 with a bound Nickel ion, revealing conformational heterogeneity.1.80
4K8Y Crystal structure of human KLK4 in complex with a sunflower trypsin inhibitor (SFTI-1) variant.1.60

Data sourced from the Protein Data Bank (PDB) wikipedia.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, providing information that is complementary to the static picture from X-ray crystallography mdpi.com. While specific NMR studies focused on KLK4 are not widely reported in the scientific literature, this methodology holds significant potential for investigating the 125-139 segment.

NMR can be used to:

Determine solution structure: Confirm if the crystal structure is representative of the protein's conformation in a solution environment.

Analyze protein dynamics: Identify regions of flexibility or conformational exchange on timescales ranging from picoseconds to seconds. This would be particularly valuable for characterizing the dynamics of the 125-139 surface loop.

Map binding interfaces: By monitoring chemical shift perturbations upon the addition of a ligand, NMR can identify the specific residues involved in a molecular interaction, which could be applied to study the binding of substrates or inhibitors to the 125-139 region.

Immunological Approaches

"Omics" Approaches

"Omics" technologies provide a high-throughput and comprehensive view of the molecular landscape of biological systems. In the context of Kallikrein-4 (KLK4), proteomics and transcriptomics have been instrumental in elucidating its functions, substrates, and regulatory networks.

Proteomics (e.g., mass spectrometry-based substrate identification, secretome analysis)

Proteomics, the large-scale study of proteins, has been pivotal in identifying the substrates of KLK4 and understanding its role in the extracellular environment. Mass spectrometry-based techniques are at the forefront of these investigations.

One powerful approach is the use of protein topography and migration analysis platform (PROTOMAP) for in-depth identification of KLK4 substrates. nih.gov This method has been applied to identify novel substrates of KLK4 in the secretome of prostate cancer bone metastasis-derived PC-3 cells. nih.gov Through this technique, 36 putative novel substrates were identified, shedding light on the mechanisms of KLK4 action in advanced prostate cancer. nih.gov A key finding from this analysis was the identification of matrix metalloproteinase-1 (MMP1) as a KLK4 substrate, which KLK4 activates. nih.gov MMP1 is known to promote tumor growth and metastasis, and its production in the tumor compartment of prostate cancer bone metastases makes it accessible to KLK4. nih.gov Another significant substrate identified was thrombospondin-1 (TSP1), from which KLK4 can liberate an N-terminal product with purported angiogenic activity. nih.gov The established KLK4 substrate, urokinase-type plasminogen activator, was also cleaved in this analysis, validating the methodology. nih.gov

Secretome and degradome profiling of ovarian cancer cells expressing KLK4, along with KLK5, 6, and 7, revealed that these peptidases have a significant, non-degrading impact on the secreted proteome. nih.govrndsystems.com This analysis, which consistently identified over 900 proteins, showed that the expression of these KLKs predominantly affects the abundance of proteins involved in cell-cell communication, including an increase in transforming growth factor β-1 (TGFβ-1). nih.govrndsystems.com The degradomic analysis further demonstrated that the expression of these KLKs primarily affected cleavage sites C-terminal to arginine, which aligns with the known preference of KLK4, 5, and 6. nih.govrndsystems.com Putative substrates identified in this study include chemokines such as growth differentiation factor 15 (GDF 15) and macrophage migration inhibitory factor (MIF). nih.govrndsystems.com

Targeted mass spectrometry assays, such as immunoenrichment-selected reaction monitoring (SRM), have also been developed for the specific and sensitive quantification of KLK4 in various biological fluids, including seminal plasma and blood serum. uniprot.org These multiplex targeted proteomic assays offer an alternative to traditional antibody-based methods like ELISA for studying the biological and pathological roles of KLKs. uniprot.org Mass spectrometry has also been crucial in unequivocally identifying the secreted isoform of KLK4 in seminal plasma, resolving previous uncertainties. uniprot.org

Table 1: Selected KLK4 Substrates Identified by Proteomic Approaches

Substrate Identification Method Biological Context Potential Consequence of Cleavage
Matrix Metalloproteinase-1 (MMP1) PROTOMAP Prostate Cancer Activation, promotion of tumor growth and metastasis
Thrombospondin-1 (TSP1) PROTOMAP Prostate Cancer Liberation of angiogenic N-terminal product
Urokinase-type Plasminogen Activator PROTOMAP Prostate Cancer Activation, involvement in tissue remodeling
Growth Differentiation Factor 15 (GDF 15) Degradomics Ovarian Cancer Altered cell signaling
Macrophage Migration Inhibitory Factor (MIF) Degradomics Ovarian Cancer Modulation of immune response
Pro-prostate-specific antigen (pro-PSA/pro-KLK3) In vitro assays Prostate Physiology/Cancer Activation of PSA
Fibrinogen In vitro assays General Degradation, potential role in coagulation
Urokinase-type plasminogen activator receptor In vitro assays Prostate Cancer Modulation of cell signaling

Transcriptomics (e.g., quantitative real-time PCR, RNA sequencing for gene expression analysis)

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides valuable insights into the regulation of KLK4 gene expression in various physiological and pathological states.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used method to determine the expression levels of the KLK4 gene. Studies utilizing qRT-PCR have demonstrated a significant elevation of KLK4 transcripts in prostate cancer patients compared to those with benign prostate hyperplasia. atlasgeneticsoncology.org Furthermore, KLK4 expression levels have been positively correlated with the stage of prostate cancer and preoperative prostate-specific antigen (PSA) serum concentrations. atlasgeneticsoncology.org In renal cell carcinoma, qRT-PCR has been used to measure KLK4 mRNA levels, showing its upregulation in kidney chromophobe specimens and cell lines. uniprot.org The technique has also been employed to quantify KLK4 gene expression during different stages of amelogenesis (enamel formation), where its expression significantly increases at the onset of the maturation stage. medchemexpress.com

RNA sequencing (RNA-seq) offers a more comprehensive approach to transcriptomic analysis. By combining mRNA sequencing data from resources like The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project, researchers have identified KLK4, along with KLK2 and KLK3, as a prostate lineage-specific gene with high expression in prostate cancer compared to healthy tissues. oup.com RNA-seq has also been utilized to study the transcriptomes of chronic lymphocytic leukemia (CLL) primary samples, where KLK4 was identified as one of the upregulated genes in response to treatment with an MDM2 antagonist, suggesting it may be a novel p53-regulated gene in this context. oup.com

**Table 2: Summary of Transcriptomic Findings for *KLK4***

Condition/Tissue Method Key Finding
Prostate Cancer vs. Benign Prostate Hyperplasia qRT-PCR More than threefold elevation of KLK4 transcripts in prostate cancer. atlasgeneticsoncology.org
Prostate Cancer qRT-PCR Positive correlation between KLK4 expression and cancer stage and preoperative PSA levels. atlasgeneticsoncology.org
Renal Cell Carcinoma qRT-PCR Upregulated KLK4 expression in kidney chromophobe specimens and cell lines. uniprot.org
Amelogenesis qRT-PCR Significant increase in KLK4 expression at the onset of the maturation stage. medchemexpress.com
Prostate Cancer vs. Healthy Tissues RNA-seq KLK4 is a prostate lineage-specific gene with high expression in prostate cancer. oup.com
Chronic Lymphocytic Leukemia RNA-seq KLK4 is an upregulated gene in response to MDM2 antagonist treatment. oup.com

Computational Biology and Molecular Modeling

Computational approaches are invaluable for understanding the three-dimensional structure of KLK4, its dynamic behavior, and its interactions with other molecules. These methods complement experimental techniques by providing insights at an atomic level of detail.

Homology Modeling and Molecular Dynamics Simulations of KLK4 and the 125-139 Segment

The three-dimensional structure of KLK4 has been determined by X-ray crystallography, providing a high-resolution template for computational studies. wikipedia.orgcore.ac.uk However, for related proteins where a crystal structure is not available, such as KLK14, homology modeling can be employed to build a structural model based on the known structures of homologous proteins like KLK4. This approach is predicated on the high degree of structural similarity among the kallikrein family members. wikipedia.org

While comprehensive computational studies have been performed on the entire KLK4 protein, there is a lack of specific research focusing on the 125-139 peptide segment in the currently available scientific literature. This segment, corresponding to a surface loop, could potentially be investigated using similar molecular modeling and simulation techniques to understand its local dynamics, flexibility, and potential role in protein-protein interactions or substrate recognition. Such studies would likely involve extracting this segment from the full KLK4 crystal structure and performing simulations to characterize its conformational ensemble.

Docking Studies for Ligand/Inhibitor Interactions with KLK4 and Specific Regions

Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to study the interactions between enzymes like KLK4 and their inhibitors or substrates.

Docking studies, in combination with structural biology and MD simulations, have provided detailed insights into how inhibitors bind to the active site of KLK4. wikipedia.orgcore.ac.uk For example, the crystal structures of KLK4 in complex with the sunflower trypsin inhibitor-1 (SFTI-1) and a rationally designed SFTI-1 derivative have been determined at atomic resolution. wikipedia.orgcore.ac.uk These structures reveal the specific interactions between the inhibitor and the active site of KLK4, such as the insertion of the P1 Lys5 residue of SFTI-1 into the S1 pocket of the enzyme. wikipedia.org Computational analysis of these complexes helps to rationalize the potency and selectivity of these inhibitors. wikipedia.orgcore.ac.uk

Furthermore, computational modeling has been used to explain the increased inhibitory potency of engineered SFTI-1 derivatives. For instance, modeling of the KLK4-SFTI-1FCQR complex showed conformational selection and/or induced fit upon binding, with a movement of a loop in KLK4 towards the inhibitor, suggesting an improved interaction. wikipedia.org These docking and modeling approaches are crucial for the rational design of more specific and potent KLK4 inhibitors, which could have therapeutic applications. wikipedia.orgcore.ac.uk They allow for the prediction of how modifications to an inhibitor's structure will affect its binding affinity and selectivity for KLK4 over other related proteases.

Interplay of Kallikrein 4 with Other Biological Systems

KLK Cascade Interactions (e.g., activation of other KLKs)

The human tissue kallikrein (KLK) family consists of 15 serine proteases that are involved in a complex proteolytic cascade. Within this cascade, individual KLKs can activate or be activated by other family members, leading to an amplification of proteolytic activity. KLK4 is a key player in this intricate network.

Research has shown that KLK4 can activate other pro-KLKs, thereby propagating the signaling cascade. For instance, in vitro studies have demonstrated that KLK4 is capable of activating pro-KLK3, also known as pro-prostate-specific antigen (pro-PSA). This activation is a crucial step in the liquefaction of seminal coagulum. Furthermore, there is evidence to suggest that KLK4 participates in a broader KLK activome, where it can cross-activate other pro-KLKs, contributing to a complex regulatory network that is essential for various physiological functions. The activation of one KLK by another creates a sophisticated system of checks and balances that fine-tunes proteolytic activity in specific tissues and at specific times.

Interactions with Protease-Activated Receptor (PAR) Signaling Networks

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades. KLK4 has been identified as an important activator of PARs, thereby mediating cellular responses in both normal physiology and disease.

Studies have demonstrated that KLK4 can signal through both PAR-1 and PAR-2. nih.govresearchgate.net In the context of prostate cancer, the co-expression of KLK4 and PAR-2 suggests a pathological relevance for this signaling axis. nih.gov Dose-response analyses have indicated that KLK4-induced calcium mobilization is more potent via PAR-1, while it displays greater efficacy through PAR-2. nih.gov The activation of PARs by KLK4 can trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation, differentiation, and survival. nih.gov The interaction between KLK4 and PARs highlights the role of this protease as a signaling molecule capable of eliciting specific cellular responses. nih.gov

Table 1: Kallikrein-4 Interactions with Protease-Activated Receptors (PARs)

Interacting Receptor Signaling Outcome Cellular Context
PAR-1 Calcium mobilization, potential for MAPK/ERK activation Prostate cancer, colon cancer
PAR-2 Calcium mobilization, ERK1/2 phosphorylation, receptor internalization Prostate cancer, colon cancer
PAR-4 No significant signaling observed Prostate cancer

Cross-talk with Growth Factor Receptor Signaling Pathways (e.g., EGFR, Met)

The signaling pathways initiated by KLK4 are not linear but involve intricate cross-talk with other critical cellular signaling networks, such as those mediated by growth factor receptors. This interplay can amplify and diversify the cellular responses to KLK4 activity.

One important area of cross-talk is with the epidermal growth factor receptor (EGFR) signaling pathway. The activation of PARs by KLK4 can lead to the transactivation of EGFR. atlasgeneticsoncology.org This can occur through the release of EGFR ligands, such as epidermal growth factor (EGF), which then bind to and activate EGFR, leading to the activation of downstream pathways like the MAPK/ERK pathway. atlasgeneticsoncology.orguniprot.org

Furthermore, there is evidence linking KLK4 to the Met signaling pathway. The Met receptor tyrosine kinase is activated by its ligand, hepatocyte growth factor (HGF). Some members of the KLK family are known to activate pro-HGF to its active form. nih.gov In prostate cancer, the expression of KLK4 has been correlated with the phosphorylation of Met, suggesting a potential role for KLK4 in the activation of this signaling axis, which is implicated in tumor progression and metastasis. acs.org

Involvement in Extracellular Matrix (ECM) Dynamics and Tissue Remodeling

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. The dynamic remodeling of the ECM is crucial for various physiological processes, including development, wound healing, and tissue repair, as well as pathological conditions like cancer metastasis. KLK4, with its proteolytic activity, is a significant contributor to ECM dynamics.

KLK4 can directly degrade several components of the ECM, including fibrinogen and, to a lesser extent, collagens I and IV. This degradation can alter the structural integrity of the ECM, facilitating cell migration and invasion. In the context of cancer, the ability of KLK4 to remodel the ECM is thought to contribute to tumor progression and metastasis.

Moreover, KLK4 can indirectly influence ECM remodeling by activating other proteases that have potent ECM-degrading capabilities. For instance, KLK4 can activate matrix metalloproteinase-1 (MMP-1), a key enzyme in the breakdown of interstitial collagen. It can also activate the urokinase-type plasminogen activator (uPA), which in turn activates plasmin, a broad-spectrum protease that degrades a wide range of ECM proteins.

Table 2: Extracellular Matrix and Related Proteins Targeted by Kallikrein-4

Target Protein Action of KLK4 Biological Consequence
Fibrinogen Direct degradation Alteration of clot formation and ECM structure
Collagen I & IV Limited direct degradation Contribution to ECM remodeling
Matrix Metalloproteinase-1 (MMP-1) Activation Enhanced degradation of collagen
Urokinase-type Plasminogen Activator (uPA) Activation Promotion of plasmin-mediated ECM degradation
Thrombospondin-1 (TSP-1) Cleavage Potential regulation of angiogenesis

Specific Interactions Involving the Kallikrein-4 (125-139) Segment

Identification of Novel Protein-Protein Interaction Partners through the 125-139 Region

There is currently a lack of specific scientific literature and research data identifying novel protein-protein interaction partners that bind specifically to the 125-139 region of Kallikrein-4. While the broader interactions of the KLK4 protein are subjects of ongoing research, the specific role of this particular segment in mediating protein-protein interactions has not been elucidated in published studies. Future research employing techniques such as peptide pulldown assays coupled with mass spectrometry may shed light on potential binding partners for this region.

Potential for Peptide Mimicry or Competitive Binding by the 125-139 Segment

Similarly, the scientific literature does not currently contain information regarding the potential for the Kallikrein-4 (125-139) segment to act as a peptide mimic or to engage in competitive binding. The concept of peptide mimicry involves a peptide segment structurally and functionally imitating a binding site on another protein, while competitive binding would involve this segment competing with other molecules for a binding site on a receptor or enzyme. Without experimental evidence or structural studies focused on this specific 125-139 region, any discussion of its potential for mimicry or competitive binding remains speculative. Further investigation is required to determine if this peptide segment possesses any such biological activities.

Future Research Trajectories Concerning Kallikrein 4 Klk4 and Its Functional Domains

Elucidating the Full Substratome of KLK4 across diverse physiological contexts

A primary avenue for future research is the comprehensive identification of all physiological substrates of KLK4, known as its substratome. While several substrates have been identified, the full extent of its targets in various tissues remains largely unknown. KLK4 is known to exhibit trypsin-like specificity, primarily cleaving peptide bonds after arginine or lysine (B10760008) residues. wikipedia.org

Initial studies have identified key substrates and potential targets through techniques like positional-scanning synthetic combinatorial libraries (PS-SCL). nih.gov This has led to the identification of proteins involved in prostate physiology and cancer progression, such as pro-prostate-specific antigen (pro-PSA/KLK3), members of the insulin-like growth factor-binding protein (IGFBP) family, and protease-activated receptors (PARs). wikipedia.orgnih.gov Specifically, KLK4 can activate PAR-1 and PAR-2, initiating intracellular signaling cascades. wikipedia.org Future research must expand upon this knowledge by applying advanced proteomics and degradomics approaches to different physiological and pathological contexts, including tissues where KLK4 is expressed but its function is poorly understood, such as the skin, colon, and testis. rcsb.org Elucidating how the KLK4 substratome changes in different cellular environments will provide critical insights into its diverse biological functions.

Table 1: Known and Potential Substrates of Kallikrein-4 (KLK4)

Substrate Category Specific Examples Implicated Process
Kallikreins pro-PSA (proKLK3) Activation of other proteases
Hormone/Growth Factor-Related Parathyroid hormone-related peptide (PTHrP), Insulin-like growth factor-binding proteins (IGFBPs) Prostate physiology, Neoplastic growth
Signaling Receptors Protease-Activated Receptor-1 (PAR-1), Protease-Activated Receptor-2 (PAR-2) Intracellular signaling, Tumorigenesis
Extracellular Matrix (ECM) Proteins Fibronectin, Laminin, Collagen IV Cell migration, Invasion, Enamel maturation
Enamel Matrix Proteins Amelogenin Tooth enamel development

| Other Proteases/Precursors | Urokinase-type plasminogen activator (uPA) | Proteolytic cascades, Cancer progression |

Delineating the Precise Role of KLK4 in Normal Tissue Homeostasis beyond currently known functions

The most well-defined role for KLK4 in normal tissue homeostasis is in the maturation of dental enamel. researchgate.netresearchgate.net During amelogenesis, KLK4 is responsible for the degradation and removal of enamel matrix proteins, which is essential for the proper mineralization and hardening of enamel. nih.gov Mutations in the KLK4 gene are known to cause autosomal recessive hypomaturation amelogenesis imperfecta, a condition characterized by soft and easily damaged enamel. rcsb.orgresearchgate.net

However, KLK4 is expressed in a variety of other tissues, including the prostate, salivary glands, skin, and colon, where its homeostatic functions are not well established. rcsb.org Future investigations should aim to delineate the specific roles of KLK4 in these tissues. For instance, in the prostate, where its expression is androgen-regulated, KLK4 may be involved in regulating the proteolytic network that maintains tissue architecture and function. researchgate.net Given the role of other kallikreins in processes like skin desquamation and semen liquefaction, it is plausible that KLK4 has undiscovered functions in these and other physiological contexts. researchgate.netresearchgate.net The use of tissue-specific knockout and transgenic animal models will be instrumental in uncovering these currently unknown roles.

Understanding the Structural Basis for KLK4 Specificity and Regulation at atomic resolution, with specific focus on the contribution of regions like 125-139

The specificity and activity of trypsin-like serine proteases are largely determined by the conformation of eight major surface loops that surround the active site. nih.gov These loops vary in length and structure across the protease family, conferring functional diversity. nih.govaau.dk While KLK4 shares the conserved tandem β-barrel architecture of the chymotrypsin (B1334515) fold, its loop structure provides unique characteristics. nih.gov Unlike the "classical" kallikreins (KLK1-3), KLK4 lacks the extended 11-residue "kallikrein loop" but possesses a shorter loop in the same region. rcsb.orgutoronto.ca

Future high-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, are needed to understand how these loops, including the region corresponding to residues 125-139, contribute to substrate recognition and catalysis. The 125-139 segment is part of a surface-exposed loop that, in other serine proteases, can influence substrate access and allosteric regulation. Structural analyses of KLK4 have revealed that flexibility in certain loops is a key component of its indirect regulation. nih.gov For example, the binding of nickel ions at an allosteric site more than 20 Å from the active site can inhibit KLK4, suggesting a dynamic pathway between the exosite and the active site that likely involves conformational changes in these surface loops. rcsb.orgnih.gov Atomic-level understanding of the 125-139 loop's dynamics and its interaction with other domains will be critical for designing highly specific modulators of KLK4 activity.

Exploring the Therapeutic Potential of Modulating KLK4 Activity through novel peptide-based or small-molecule inhibitors targeting specific domains or allosteric sites

Given its overexpression and role in pathologies like prostate cancer, KLK4 is an attractive therapeutic target. researchgate.netrcsb.org Research into KLK4 inhibitors has yielded promising peptide-based molecules and identified allosteric regulatory mechanisms.

A significant advancement has been the engineering of potent and selective inhibitors from natural scaffolds. For example, by grafting a preferred KLK4 cleavage sequence into MCoTI-II, a cyclic peptide from Momordica cochinchinensis, researchers developed an inhibitor with a Ki of 0.1 nM and over 100,000-fold selectivity against related kallikreins. aau.dkwikipedia.org Other inhibitors have been developed based on scaffolds like Sunflower Trypsin Inhibitor-1 (SFTI-1) and a Kunitz-type inhibitor from Bauhinia bauhinioides (BbKI). nih.govrcsb.org Future work should focus on optimizing these peptides to improve their pharmacological properties and exploring small-molecule inhibitors that can mimic their interactions.

Furthermore, the discovery of allosteric inhibition by metal ions like zinc (Zn2+) and nickel (Ni2+) opens a new frontier for therapeutic design. wikipedia.orgnih.gov These ions bind to sites distant from the catalytic center, inducing conformational changes that inhibit activity. nih.gov Targeting these allosteric sites with small molecules could offer a path to highly specific inhibitors that avoid the conserved active site, potentially reducing off-target effects.

Table 2: Examples of Kallikrein-4 (KLK4) Inhibitors

Inhibitor Class Specific Example Mechanism of Action
Cyclic Peptides MCoTI-II based inhibitor Competitive, active site-directed
Kunitz-type Inhibitors BbKI Competitive, active site-directed
Small Peptides SFTI-1 Competitive, active site-directed

| Metal Ions | Zinc (Zn2+), Nickel (Ni2+) | Allosteric, non-competitive |

Investigating the Evolutionary Conservation and Divergence of the 125-139 Segment across species and its functional implications

The kallikrein gene family has undergone significant evolution, with taxon-unique expansions and functional diversifications in different mammalian lineages. aau.dk KLK4 is hypothesized to have arisen from a gene duplication of KLK5 and has been retained primarily in the Boreoeutheria clade of placental mammals, where it plays a key role in shortening enamel maturation time. utoronto.ca

Future research should focus on the evolutionary trajectory of specific functional domains like the 125-139 loop. Comparative sequence analysis of KLK4 orthologs can reveal the degree of conservation or divergence of this segment. researchgate.net For example, it is known that mouse KLK4 lacks the characteristic "kallikrein loop" present in many other rodent kallikreins, highlighting how these surface structures can diverge. utoronto.ca By correlating sequence and structural changes in the 125-139 region with functional differences between species, it may be possible to infer the evolutionary pressures that have shaped KLK4's function. This investigation could reveal whether the divergence in this loop is associated with the acquisition of new substrates or regulatory mechanisms in different species, providing deeper insight into its functional importance.

Developing Advanced Methodologies for Real-time Monitoring of KLK4 Activity and its Peptide Cleavage Products in complex biological systems

To fully understand the dynamic role of KLK4 in complex biological environments, it is essential to move beyond static measurements of its expression levels and develop tools to monitor its enzymatic activity in real-time.

A promising direction is the continued development and application of activity-based probes (ABPs). These chemical tools are designed to covalently bind to the active form of an enzyme, allowing for its specific detection and quantification. nih.gov Multiplexed fluorescent activity-based protein profiling (ABPP) can enable the simultaneous analysis of multiple active kallikreins within a biological sample, providing a snapshot of the entire "KLK activome". nih.govuniprot.org Biotinylated ABPs can further be used to isolate and identify active KLK4 from complex mixtures like conditioned media or tissue homogenates. rcsb.org

Other methodologies that warrant further development include in situ zymography, which can visualize proteolytic activity within tissue sections, and the design of highly specific FRET (Förster Resonance Energy Transfer) biosensors for live-cell imaging of KLK4 activity. nih.gov These advanced tools will be indispensable for tracking when and where KLK4 is active during processes like cancer progression and tissue remodeling, providing a more accurate picture of its functional role than gene or protein expression analysis alone.

Q & A

Q. Table 1. Key Parameters for Kallikrein-4 (125-139) Immunodetection

MethodDilution RangeDetection LimitControls
Western Blot1:500–1:20000.1 ng/mLKnockout lysate, peptide block
IHC1:50–1:3001 ng/mm²Isotype control, secondary-only
ELISA1:100–1:10000.05 ng/mLBlank wells, spiked recovery
Adapted from antibody validation protocols .

Q. Table 2. Common Pitfalls in Kallikrein-4 (125-139) Research

PitfallSolution
Non-specific antibody bindingValidate with knockout models and competitive assays
Inconsistent peptide solubilityUse DMSO/β-mercaptoethanol in buffers
Poor reproducibilityAdhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable)
Based on reproducibility frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.